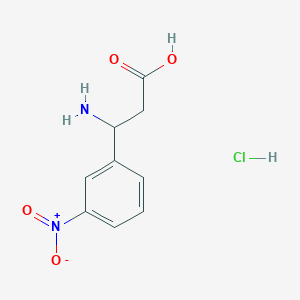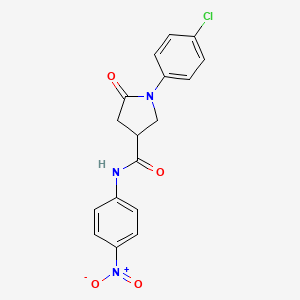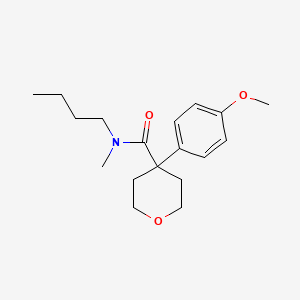![molecular formula C21H27N3 B4990857 3-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B4990857.png)
3-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]methyl}-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]methyl}-1H-indole is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]methyl}-1H-indole is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis in cancer cells. It has also been suggested that it may act as a serotonin receptor agonist, which could explain its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
Studies have shown that 3-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]methyl}-1H-indole has a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, it has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which could explain its anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]methyl}-1H-indole in lab experiments is its potent activity against cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell death and identifying potential targets for anticancer drugs. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 3-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]methyl}-1H-indole. One area of interest is its potential use in the development of new anticancer drugs. Further studies are needed to elucidate its mechanism of action and identify potential targets for drug development. Another area of interest is its potential use in the treatment of anxiety and depression. More research is needed to fully understand its effects on neurotransmitter systems in the brain and its potential as a therapeutic agent. Finally, there is a need for further studies on the pharmacokinetics and toxicity of this compound to assess its safety and potential for clinical use.
Méthodes De Synthèse
The synthesis of 3-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]methyl}-1H-indole involves the reaction of 1-(2-bromoethyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine with indole in the presence of a palladium catalyst. The reaction is carried out under mild conditions and yields the desired product in good yields.
Applications De Recherche Scientifique
3-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]methyl}-1H-indole has potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit potent activity against a range of cancer cell lines, making it a promising candidate for the development of anticancer drugs. In addition, it has been found to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of anxiety and depression.
Propriétés
IUPAC Name |
3-[[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]methyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3/c1-2-4-21-20(3-1)19(13-22-21)15-24-9-7-23(8-10-24)14-18-12-16-5-6-17(18)11-16/h1-6,13,16-18,22H,7-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTSFORODAANHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2CC3CC2C=C3)CC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(3-methyl-2-furoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B4990789.png)
![1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}azocane](/img/structure/B4990793.png)

![3-(2-chlorophenyl)-5-(3,4-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4990809.png)
![1-[2-(allyloxy)benzyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4990813.png)
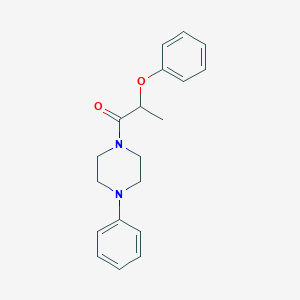
![2-(5-phenyl-2H-tetrazol-2-yl)-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B4990840.png)
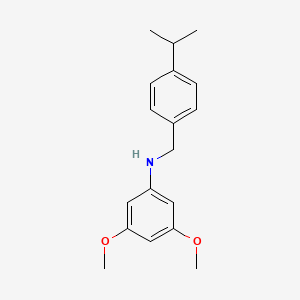
![N-(4-methylphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4990848.png)
![{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B4990850.png)
